

# LXW7-Coated Grafts Demonstrate Superior Efficacy in Preclinical Vascular Bypass Models

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A comprehensive analysis of preclinical data reveals that vascular grafts coated with the novel cyclic peptide **LXW7** exhibit significantly improved patency and enhanced endothelialization compared to uncoated counterparts. These findings position **LXW7** as a promising technology to address the longstanding challenge of graft failure in vascular bypass procedures.

Researchers and drug development professionals will find compelling evidence in the presented data, which highlights the potential of **LXW7** to improve clinical outcomes in vascular surgery. The peptide's unique mechanism of action, targeting the selective capture of endothelial progenitor cells (EPCs) and endothelial cells (ECs), promotes the formation of a healthy, non-thrombogenic endothelial layer on the graft surface.

## **Quantitative Analysis of In Vivo Performance**

Preclinical studies in both porcine and rodent models have consistently demonstrated the superior performance of **LXW7**-coated grafts. The quantitative data from these key studies are summarized below, offering a clear comparison of patency rates.

## **Porcine Iliac Artery Bypass Model**

A study utilizing a porcine model of iliac artery interposition bypass with expanded polytetrafluoroethylene (ePTFE) grafts provides compelling evidence of **LXW7**'s efficacy in a large animal model.[1][2]



Graft Type	Patency at 3 Weeks	Patency at 6 Weeks	Statistical Significance (p- value)
LXW7-Coated ePTFE	100% (6/6)	100% (6/6)	<0.001
Uncoated ePTFE (Control)	100% (6/6)	33.3% (2/6 patent, 4/6 thrombosed)	

At the 6-week follow-up, all **LXW7**-coated grafts remained patent, showing no signs of thrombus or stenosis. In stark contrast, four of the six uncoated control grafts were either fully or partially thrombosed.[1][2] A repeated measures mixed-effects analysis confirmed a significantly improved patency over time with the **LXW7**-coated grafts.[1][2]

## **Rat Carotid Artery Bypass Model**

In a rat carotid artery bypass model, small-diameter vascular grafts modified with **LXW7** also showed a dramatic improvement in patency after six weeks of implantation.[3][4]

Graft Type	Patency at 6 Weeks
LXW7-Modified	83%
Unmodified (Control)	17%

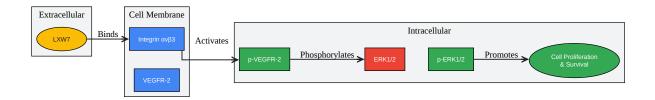
The significant increase in patency in the **LXW7**-modified grafts is attributed to the rapid endothelialization of the graft surface, which reduces the risk of thrombosis.[3][4]

## Mechanism of Action: The Role of Integrin ανβ3

**LXW7** is a cyclic peptide that acts as a specific ligand for integrin  $\alpha\nu\beta3$ , a receptor highly expressed on the surface of EPCs and ECs.[1][5][6] This targeted binding is the cornerstone of the coating's efficacy. Unlike traditional RGD peptides, **LXW7** exhibits a strong binding affinity for EPCs and ECs while showing weak to no binding to platelets and inflammatory monocytes, which is crucial for preventing thrombosis and inflammation at the graft site.[3][4][6]



The binding of **LXW7** to integrin  $\alpha\nu\beta3$  on endothelial cells triggers a downstream signaling cascade that promotes cell proliferation and survival. This signaling pathway is pivotal for the rapid formation of a stable endothelial monolayer on the graft surface.



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LXW7 signaling cascade in endothelial cells.

Studies have shown that the interaction between **LXW7** and integrin ανβ3 leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent activation of the mitogen-activated protein kinase (MAPK) ERK1/2 pathway.[5][6] This signaling cascade is known to be a potent driver of endothelial cell proliferation and survival, thus accelerating the formation of a functional endothelium on the graft.[6]

## **Experimental Protocols**

The preclinical evaluation of **LXW7**-coated grafts involved rigorous in vivo and in vitro methodologies to ascertain their efficacy and mechanism of action.

## In Vivo Large Animal Model: Porcine Iliac Artery Bypass

- Animal Model: Yorkshire pigs were used, with each animal serving as its own control by receiving both a control ePTFE graft and an LXW7-coated ePTFE graft in bilateral iliac artery interposition bypasses.[1][2]
- Graft Implantation: The surgical team was blinded to the treatment to ensure unbiased evaluation.[1][2]



- Patency Assessment: Graft patency was monitored using Computed Tomography
  Angiography (CTA) at immediate post-operative, 3-week, and 6-week time points.[1][2]
- Histological Analysis: Following the final CTA, the grafts were harvested for further analysis.
  [1][2]



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Workflow for the porcine in vivo study.

#### In Vitro Endothelial Cell Studies

- Cell Culture: Primary human endothelial progenitor cells (EPCs) and endothelial cells (ECs) were used to assess the biological activity of LXW7.[5][6]
- Binding Assays: The binding specificity of LXW7 to EPCs/ECs, platelets, and monocytes was evaluated to confirm its targeted action.[6]
- Proliferation Assays: The effect of LXW7-coated surfaces on the proliferation of ECs was quantified to demonstrate its pro-endothelialization properties.[6]
- Western Blot Analysis: The phosphorylation of VEGFR-2 and ERK1/2 in ECs cultured on
  LXW7-coated surfaces was measured to elucidate the underlying signaling pathway.[6]

## Conclusion

LXW7-coated vascular grafts compared to uncoated grafts. The targeted mechanism of action, leading to rapid and robust endothelialization, directly translates to significantly improved patency rates in clinically relevant animal models. For researchers and professionals in drug development, LXW7 represents a validated and promising platform for enhancing the long-term success of vascular bypass grafts and other blood-contacting medical devices. Further clinical investigation is warranted to translate these encouraging preclinical findings into improved patient care.



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